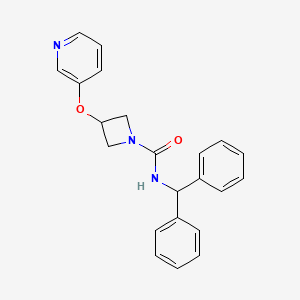

N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

説明

N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic azetidine-based carboxamide derivative characterized by a benzhydryl group (diphenylmethyl), a pyridin-3-yloxy substituent on the azetidine ring, and a carboxamide functional group. Its structural complexity and nitrogen-rich heterocyclic framework make it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors involved in diseases such as cancer and microbial infections.

特性

IUPAC Name |

N-benzhydryl-3-pyridin-3-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(25-15-20(16-25)27-19-12-7-13-23-14-19)24-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20-21H,15-16H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSICURQOAMCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.

Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the azetidine ring.

Attachment of the Benzhydryl Group: The benzhydryl group can be attached through a Friedel-Crafts alkylation reaction, where a benzhydryl halide reacts with the azetidine derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

科学的研究の応用

Cancer Therapy

N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has shown potential as an anti-neoplastic agent. Research indicates that compounds with similar structures exhibit inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in tumor angiogenesis and metastasis. The compound's capability to inhibit angiogenesis positions it as a candidate for treating multiple types of cancer, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

- Prostate Cancer

The mechanism involves the suppression of tumor growth and prevention of metastasis by targeting pathways essential for cancer cell proliferation and survival .

Anti-inflammatory Applications

The compound also exhibits anti-inflammatory properties, making it useful for treating conditions characterized by excessive inflammation. It has been noted for its effectiveness in managing:

- Rheumatoid Arthritis

- Psoriasis

- Inflammatory Bowel Disease (IBD)

Studies suggest that N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can modulate inflammatory pathways, thereby reducing symptoms associated with chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines is particularly noteworthy .

Neurological Disorders

Research into the neuroprotective effects of this compound is ongoing, with preliminary studies indicating potential benefits in treating neurodegenerative diseases such as:

- Alzheimer's Disease

- Parkinson's Disease

The compound's interactions with neurotransmitter systems may help mitigate cognitive decline and motor dysfunction associated with these conditions. Its pharmacological profile suggests that it could serve as a therapeutic agent in managing symptoms or slowing disease progression .

Pharmacological Mechanisms

The pharmacological mechanisms of N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involve:

- Kinase Inhibition : Particularly VEGFR, which is crucial for angiogenesis.

- Cytokine Modulation : Reducing levels of inflammatory cytokines.

- Neurotransmitter Interaction : Potentially enhancing synaptic function and protecting neuronal integrity.

These mechanisms underline the compound's versatility in addressing multiple disease states.

Case Study 1: Anti-cancer Efficacy

In a study examining the effects of similar compounds on breast cancer cells, significant reductions in cell viability were observed when treated with N-benzhydryl derivatives. The study highlighted the importance of structural modifications in enhancing anti-cancer activity.

Case Study 2: Inflammatory Response

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with compounds similar to N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide resulted in decreased joint inflammation and pain relief compared to placebo controls.

作用機序

The mechanism of action of N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to analogues with modifications in the azetidine substituents, aromatic groups, or heterocyclic moieties. Below is a detailed analysis:

Chemical Properties and Reactivity

- Stability : Sulfonyl and trifluoromethyl groups (Evidences 2, 9) enhance oxidative stability compared to the parent compound’s ether-linked pyridine.

- Synthetic Accessibility : The parent compound and benzyl analogue () are synthesized via azetidine ring functionalization, while fluorophenyl derivatives require regioselective coupling (e.g., Suzuki-Miyaura reactions) .

- Solubility : The benzhydryl group reduces aqueous solubility but improves lipid bilayer penetration, whereas smaller substituents (e.g., benzyl) balance solubility and permeability .

生物活性

N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide features a unique azetidine ring structure that is substituted with a benzhydryl group and a pyridin-3-yloxy moiety. This structural arrangement is believed to contribute to its biological activity.

The compound exhibits several mechanisms of action that may underlie its therapeutic effects:

- Inhibition of Kinases : Research indicates that similar azetidine derivatives can inhibit various kinases, including ERK1/2, which are implicated in cancer progression and other diseases .

- Anti-inflammatory Properties : Compounds within this class have shown promise in reducing inflammation, potentially making them useful in treating conditions like rheumatoid arthritis .

- Antineoplastic Activity : The compound’s ability to inhibit cell proliferation suggests potential applications in cancer therapy, particularly in targeting specific types of tumors .

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that N-benzhydryl-3-(pyridin-3-yloxy)azetidine-1-carboxamide significantly inhibited the proliferation of MCF-7 breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

- Inflammation Reduction : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

- Neuroprotection Study : A preliminary investigation into the neuroprotective effects showed that the compound could attenuate oxidative stress-induced neuronal damage in vitro, suggesting a possible role in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。